
5-Chlorofuran-2-sulfonyl chloride
Overview
Description
5-Chlorofuran-2-sulfonyl chloride is an organic compound with the molecular formula C(_4)H(_2)Cl(_2)O(_3)S. It belongs to the class of sulfonyl chlorides and is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuran-2-sulfonyl chloride typically involves the chlorination of furan-2-sulfonic acid or its derivatives. One common method is the reaction of furan-2-sulfonic acid with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction proceeds as follows:
C4H3O3S+SOCl2→C4H2Cl2O3S+SO2+HCl
This reaction requires careful control of temperature and reaction time to ensure complete conversion and to minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed. This method provides better control over reaction parameters and improves the inherent safety of the process by circumventing thermal runaway .
Chemical Reactions Analysis
Types of Reactions
5-Chlorofuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form furan-2-sulfonic acid or its derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Reagents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used
Major Products Formed
Scientific Research Applications
5-Chlorofuran-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting sulfonamide and sulfonate functionalities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorofuran-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific sulfonyl derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
Furan-2-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.
Thiophene-2-sulfonyl chloride: Contains a thiophene ring instead of a furan ring.
Benzene-1-sulfonyl chloride: Contains a benzene ring instead of a furan ring.
Uniqueness
5-Chlorofuran-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the furan ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. For example, the chlorine atom can participate in additional substitution reactions, providing a versatile platform for further chemical modifications .
Properties
IUPAC Name |
5-chlorofuran-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHRKLAFSBAINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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